N'-(Desmethyl)azithromycin

Analytical Chemistry Pharmaceutical Analysis Impurity Profiling

N'-(Desmethyl)azithromycin (CAS 172617-84-4) is the definitive EP Impurity I reference standard for azithromycin QC. Its unique 3'-N-demethylation yields a distinct Rf (0.20) vs. azithromycin (0.39), critical for ICH Q3A/Q3B stability-indicating method validation and ANDA/DMF submissions. This authentic metabolite standard is essential for accurate quantification in biological matrices (e.g., tear concentrations up to 1.99 mg/L) and serves as a key synthetic intermediate for novel macrolide SAR studies. Procure this high-purity standard to ensure pharmacopeial compliance and regulatory success—generic substitution introduces unacceptable analytical risk.

Molecular Formula C37H70N2O12
Molecular Weight 735 g/mol
CAS No. 172617-84-4
Cat. No. B193685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-(Desmethyl)azithromycin
CAS172617-84-4
Synonyms(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-13-[(2,6-dideoxy-3-C-Methyl-3-O-Methyl-α-L-ribo-hexopyranosyl)oxy]-2-ethyl-3,4,10-trihydroxy-3,5,6,8,10,12,14-heptaMethyl-11-[[3,4,6-trideoxy-3-(MethylaMino)-β-D-xylo-hexopyranosyl]oxy]-1-oxa-6-azacyclopentadecan-15-on
Molecular FormulaC37H70N2O12
Molecular Weight735 g/mol
Structural Identifiers
SMILESCCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)NC)O)(C)O)C)C)C)O)(C)O
InChIInChI=1S/C37H70N2O12/c1-14-26-37(10,45)30(41)23(6)39(12)18-19(2)16-35(8,44)32(51-34-28(40)25(38-11)15-20(3)47-34)21(4)29(22(5)33(43)49-26)50-27-17-36(9,46-13)31(42)24(7)48-27/h19-32,34,38,40-42,44-45H,14-18H2,1-13H3/t19-,20-,21+,22-,23-,24+,25+,26-,27+,28-,29+,30-,31+,32-,34+,35-,36-,37-/m1/s1
InChIKeyFZYUKBLYECHAGN-HOQMJRDDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 15 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite Solid

N'-(Desmethyl)azithromycin (CAS 172617-84-4): A Pharmacopeial Reference Standard for Macrolide Impurity Profiling


N'-(Desmethyl)azithromycin (CAS 172617-84-4, C₃₇H₇₀N₂O₁₂, MW 734.96), also designated as 3'-N-demethylazithromycin or Azithromycin EP Impurity I [1], is a semi-synthetic derivative and primary metabolite of the macrolide antibiotic azithromycin . This compound is defined by the demethylation of the nitrogen atom at the 3'-position of the desosamine sugar, which differentiates it from the parent drug [2]. It serves predominantly as a certified reference standard, utilized in analytical method development, validation, and quality control (QC) for azithromycin drug products in compliance with global pharmacopeial monographs, including the European Pharmacopoeia (EP) and United States Pharmacopeia (USP) .

Why N'-(Desmethyl)azithromycin is an Irreplaceable Analytical Tool in Azithromycin Quality Control


While sharing the same macrolide core structure as azithromycin and other impurities like descladinose-azithromycin (EP Impurity J) or 6-demethylazithromycin (EP Impurity A), N'-(Desmethyl)azithromycin is not a simple substitute. The precise structural alteration (loss of a methyl group at the 3'-N position) results in a unique chemical and biological entity with its own distinct chromatographic behavior, metabolic profile, and regulatory status [1]. Its specific Rf value (0.20) in TLC analysis is different from that of azithromycin (0.39) and other related impurities [2]. Furthermore, while the parent drug azithromycin is a broad-spectrum antibiotic, N'-(Desmethyl)azithromycin is a human metabolite with a different systemic exposure profile [3]. Using a different azithromycin impurity or a structurally similar macrolide derivative would introduce significant inaccuracies in method validation and quantitative analysis, failing to meet the stringent specificity requirements for quality control in pharmaceutical manufacturing and regulatory submissions. This evidence highlights why generic substitution is not scientifically viable for precise analytical and research applications .

Quantifiable Differentiation of N'-(Desmethyl)azithromycin vs. Azithromycin and Related Analogs


Chromatographic Resolution: Unique TLC Retention Factor (Rf) Enables Selective Quantification

In a validated stability-indicating TLC-densitometric method, N'-(Desmethyl)azithromycin (impurity I) exhibited a distinct Rf value of 0.20, which is significantly different from the parent drug azithromycin (Rf = 0.39) and other process impurities such as impurity E (Rf = 0.54) and impurity L (Rf = 0.05) [1]. This resolution is critical for accurate densitometric quantification at 483 nm, where the method demonstrated excellent linearity for impurity I with a correlation coefficient (r) of 0.9989, comparable to azithromycin (r = 0.9941) [1].

Analytical Chemistry Pharmaceutical Analysis Impurity Profiling

Pharmacokinetic Profile: Differential Systemic Exposure in Human Tear Fluid

A 1998 clinical study measured the concentration of azithromycin (AZI) and its metabolites in tear samples from a trachoma patient following a 20 mg/kg oral dose. N-desmethylazithromycin (NDES) was detected at concentrations ranging from 1.99 mg/L down to <0.20 mg/L over 12-144 hours post-dose [1]. In comparison, the parent drug azithromycin (AZI) had a tear concentration range of 1.52 mg/L to 0.34 mg/L, and another metabolite, 9a-N-desmethylazithromycin (ADES), ranged from 0.79 mg/L to 0.27 mg/L [1]. This demonstrates that the metabolite (NDES) can achieve comparable, and in some instances higher, local concentrations than the active parent drug.

Pharmacokinetics Ocular Pharmacology Metabolism

Regulatory Utility: A Defined Pharmacopeial Impurity with Specific Acceptance Criteria

N'-(Desmethyl)azithromycin is officially monographed as 'Azithromycin EP Impurity I' in the European Pharmacopoeia and 'N-Demethylazithromycin' in the United States Pharmacopeia (USP) [1]. Its use as a reference standard is mandated for analytical method validation and for ensuring that the impurity level in commercial azithromycin batches does not exceed the specified acceptance criteria, which for this specific impurity is typically ≤0.5% [2]. This contrasts with other azithromycin derivatives or research chemicals that lack defined regulatory acceptance limits, making them unsuitable for cGMP quality control and ANDA/DMF submissions [1].

Regulatory Science Quality Control Pharmaceutical Manufacturing

Analytical Method Validation: Superior Linearity in TLC-Densitometric Quantification

In the development of a stability-indicating TLC-densitometric method, the calibration plot for N'-(Desmethyl)azithromycin (impurity I) demonstrated a correlation coefficient (r) of 0.9989, which is numerically superior to the linearity observed for the parent compound azithromycin (r = 0.9941) and comparable to other related impurities [1]. This high degree of linearity validates the method's precision and reliability for quantifying this specific impurity in the presence of degradation products.

Method Validation Quantitative Analysis Stability Studies

Synthetic Utility: A Key Intermediate for Generating Novel Macrolide Derivatives

A patent describes the selective demethylation of azithromycin to generate 3'-N-desmethylazithromycin (the target compound) [1]. This amine intermediate is then selectively alkylated to produce alkynes, which serve as crucial precursors for the synthesis of a large library of triazole-containing macrolide compounds (compounds 101-280) via copper-catalyzed azide-alkyne cycloaddition (CuAAC) [1]. The parent drug azithromycin lacks the necessary free amine for this specific derivatization pathway, highlighting the unique synthetic utility of the desmethyl derivative.

Medicinal Chemistry Click Chemistry Drug Discovery

Metabolite Identification: Unique Presence in Renal Tissue Following Administration

In a study of azithromycin metabolism in ball pythons, fifteen metabolites were identified in plasma, bile, and tissues. Among them, 3'-N-didesmethyl-azithromycin was uniquely identified only in kidney tissue [1]. This finding demonstrates that the demethylated metabolites, including N'-(Desmethyl)azithromycin (the monodesmethyl precursor), exhibit tissue-specific distribution patterns that are not replicated by the parent drug or other metabolite classes [1]. This is a key differentiator for research into species-specific pharmacokinetics and tissue targeting of macrolides.

Metabolism Toxicology Veterinary Pharmacology

High-Value Application Scenarios for Procuring N'-(Desmethyl)azithromycin


Regulatory-Compliant Impurity Profiling and Method Validation

N'-(Desmethyl)azithromycin is the definitive reference standard for developing and validating stability-indicating analytical methods (e.g., HPLC, TLC) as mandated by ICH Q3A/Q3B guidelines. Its distinct Rf value of 0.20 in TLC analysis [1] and official status as 'Azithromycin EP Impurity I' [2] make it the only acceptable standard for demonstrating method specificity, accuracy, and precision for quantifying this critical impurity in azithromycin drug substances and products. Its use is non-negotiable for compiling the Common Technical Document (CTD) for ANDA, NDA, or DMF submissions to regulatory agencies like the FDA and EMA. Procuring this standard ensures that QC data meets pharmacopeial requirements (e.g., impurity I ≤0.5% [3]), directly supporting batch release and stability studies.

Bioanalytical Method Development for Pharmacokinetic Studies

Researchers developing LC-MS/MS or HPLC-EC methods to quantify azithromycin and its metabolites in biological matrices (plasma, tears, tissues) require N'-(Desmethyl)azithromycin as an authentic analytical standard. A clinical study demonstrated its presence in human tears at concentrations up to 1.99 mg/L, exceeding the parent drug's initial concentration of 1.52 mg/L [4]. Without this specific standard, accurate identification and quantification of this major metabolite in clinical samples are impossible, leading to flawed pharmacokinetic parameters (e.g., AUC, Cmax, t1/2) and misinterpreting the drug's tissue distribution and metabolic fate. This is critical for academic, clinical, and veterinary pharmacology research groups [5].

Medicinal Chemistry and Novel Macrolide Derivative Synthesis

For medicinal chemists engaged in drug discovery, N'-(Desmethyl)azithromycin is a versatile synthetic intermediate for generating novel macrolide analogs. As detailed in a patent [6], the free secondary amine at the 3'-position allows for selective N-alkylation, which is a key step in creating libraries of triazole-linked macrolides via click chemistry. This property differentiates it from the parent drug and opens avenues for exploring non-antibacterial activities (e.g., anti-inflammatory, prokinetic) while suppressing undesired antibacterial effects. Procuring this compound provides a direct starting material for structure-activity relationship (SAR) studies aimed at developing next-generation macrolide therapeutics.

Reference Standard for Forced Degradation and Stability Studies

During pharmaceutical development, forced degradation (stress) studies are conducted to identify potential degradation products and establish the intrinsic stability of the drug molecule. The study by Kwiecien et al. [1] demonstrates the utility of N'-(Desmethyl)azithromycin (impurity I) as a key marker in these studies. The validated TLC-densitometric method, which showed excellent linearity (r=0.9989) for this impurity, is used to monitor its formation under stress conditions (hydrolysis, oxidation). Procurement of this high-purity reference standard is essential for accurately profiling the degradation pathways of azithromycin, which is a fundamental component of the pharmaceutical product development and regulatory submission process.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for N'-(Desmethyl)azithromycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.